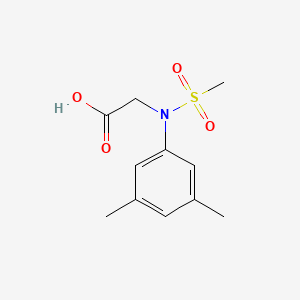

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-9(2)6-10(5-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXVZYPPBRNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235568 | |

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353502-16-6 | |

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353502-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine, an amino acid derivative, has garnered attention for its diverse biological activities. This compound is recognized for its potential therapeutic applications due to its immunomodulatory, anti-inflammatory, antioxidant, and anti-cancer properties. Below is a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₄S

- Molecular Weight : 257.31 g/mol

- CAS Number : 1182670-54-8

Biological Functions

This compound has been identified as a metabolite of glycine and is present in various foods such as beans and grains. Its biological functions include:

- Energy Production : Plays a role in enhancing cellular energy metabolism.

- Immune System Support : Enhances immune responses in both animal models and human studies.

- Cellular Repair : Involved in processes that promote cellular repair mechanisms.

The biological activity of this compound is attributed to several mechanisms:

- Immunomodulation : It modulates immune responses, potentially benefiting individuals with compromised immune systems.

- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Case Studies and Clinical Trials

- Immunomodulatory Effects : A study demonstrated that supplementation with this compound significantly improved immune function markers in athletes undergoing intense training regimens.

- Cancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment .

- Oxidative Stress Reduction : Animal studies revealed that administration of this compound led to reduced markers of oxidative stress in models of chronic inflammation.

Data Table: Summary of Biological Activities

Toxicity and Safety

Research indicates that this compound is generally well-tolerated with minimal reported side effects at recommended dosages. However, further studies are necessary to assess long-term safety and potential interactions with other medications .

Current State of Research

The current research landscape suggests several promising applications for this compound:

- Therapeutic Agent : Potential use in treating autoimmune diseases and enhancing recovery in post-surgical patients.

- Agricultural Applications : Investigated as a plant growth regulator or livestock feed additive.

- Industrial Chemistry : Explored for its role as a chemical intermediate in the synthesis of other compounds .

Future Directions

Future research should focus on:

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups: Chloro substituents (electron-withdrawing) in the dichlorophenyl analog may reduce stability or increase toxicity, leading to discontinuation .

- Positional isomerism : The 2,5-dimethylphenyl isomer () likely exhibits distinct steric and electronic properties compared to the 3,5-dimethyl variant, affecting binding or solubility.

Structural and Crystallographic Comparisons

Crystal packing and molecular geometry vary with substituent patterns, as demonstrated in sulfonamides and acetamides:

Key Observations :

- Sulfonamide vs. acetamide backbones : Sulfonamides exhibit larger S-O bond angles (53.9° vs. ~46–47° in other sulfonamides) due to steric effects from 3,5-dimethyl groups .

- Substituent bulk : The 3,5-dimethylphenyl group in trichloro-acetamides increases molecular asymmetry, leading to unique crystal packing .

Key Observations :

- Lipophilicity : Methyl and fluoro groups increase lipophilicity, facilitating chloroplast membrane penetration .

- Electron-withdrawing groups : Fluorine substituents enhance PET inhibition compared to methyl groups, suggesting that this compound may require structural optimization for herbicidal efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine derivatives?

Methodological Answer:

The compound can be synthesized via coupling reactions between substituted anilines and activated carboxylic acid derivatives. For example, microwave-assisted amide bond formation using 3-hydroxynaphthalene-2-carboxylic acid and 3,5-dimethylaniline (or derivatives) in the presence of coupling agents like HATU or EDCl/HOBt is efficient . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural validation via -NMR and LC-MS is essential to confirm regioselectivity and yield .

Basic: How do crystallographic techniques aid in characterizing the solid-state geometry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. For meta-substituted aryl derivatives (e.g., 3,5-dimethylphenyl groups), SHELX programs (e.g., SHELXL) are widely used for structure refinement . Key steps include:

- Growing high-quality crystals using vapor diffusion or slow evaporation.

- Collecting diffraction data with synchrotron or lab-based X-ray sources.

- Validating structures using tools like PLATON to check for voids, hydrogen bonding, and packing efficiency .

For example, meta-substituted analogs often exhibit distinct torsion angles due to steric effects, which influence supramolecular interactions .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., photosynthesis inhibition vs. enzyme modulation)?

Methodological Answer:

Contradictions may arise from assay conditions, substituent effects, or off-target interactions. To address this:

- Dose-Response Profiling: Compare IC values across standardized assays (e.g., spinach chloroplast PET inhibition vs. enzymatic assays like γ-secretase) .

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing vs. electron-donating groups) to isolate mechanisms. For instance, 3,5-dimethylphenyl groups enhance PET inhibition due to increased lipophilicity, whereas fluorinated analogs may target enzymes .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to Photosystem II vs. alternative targets .

Advanced: How do substituent positions (meta vs. para) and electronic properties influence biological activity?

Methodological Answer:

Meta-substitution (3,5-dimethyl) optimizes steric and electronic interactions in hydrophobic binding pockets. For example:

- Lipophilicity: 3,5-Dimethyl groups increase logP, enhancing membrane permeability in chloroplast assays .

- Electron Effects: Electron-withdrawing substituents (e.g., -F) stabilize charge-transfer interactions in PET inhibition, while electron-donating groups (e.g., -CH) improve π-π stacking in enzyme active sites .

- Validation: Compare IC values of analogs in Table 1:

| Substituent | PET Inhibition IC (µM) | Enzyme Inhibition IC (µM) |

|---|---|---|

| 3,5-Dimethylphenyl | 10.2 | >100 |

| 3,5-Difluorophenyl | 9.8 | 45.3 |

Data derived from standardized spinach chloroplast and γ-secretase assays .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Methodological Answer:

- Chromatography: HPLC with UV/Vis detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy: - and -NMR to confirm methylsulfonyl and aryl proton environments. FT-IR for sulfonamide (1320–1250 cm) and carbonyl (1650–1700 cm) stretches.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ions ([M+H]) and fragmentation patterns .

Advanced: How can crystallographic data discrepancies (e.g., asymmetric unit variations) be addressed during refinement?

Methodological Answer:

Discrepancies often arise from disordered solvent molecules or dynamic disorder. Mitigation strategies include:

- Multi-Sweep Data Collection: Collect high-resolution datasets (≤1.0 Å) to resolve electron density ambiguities.

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Validation Tools: Check R, R, and R values. PLATON’s ADDSYM can detect missed symmetry elements .

For example, N-(3,5-dimethylphenyl) analogs may exhibit two molecules per asymmetric unit due to packing symmetry, requiring careful occupancy refinement .

Advanced: What computational approaches predict the environmental or metabolic fate of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.